1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-

Catalog No.
S13005389
CAS No.
652157-41-0
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R...

CAS Number

652157-41-0

Product Name

1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-

IUPAC Name

(3S,7R)-7-hydroxy-1-oxaspiro[2.4]hept-5-en-4-one

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c7-4-1-2-5(8)6(4)3-9-6/h1-2,4,7H,3H2/t4-,6+/m1/s1

InChI Key

QHFXAJZBKBPJEZ-XINAWCOVSA-N

Canonical SMILES

C1C2(O1)C(C=CC2=O)O

Isomeric SMILES

C1[C@]2(O1)[C@@H](C=CC2=O)O

1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)- is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro carbon framework, which means it contains two or more rings that share a single carbon atom. The presence of a hydroxyl group (-OH) at the 7th position adds to its chemical reactivity and potential biological activity. The stereochemistry of the compound is specified as (3S,7R), indicating the spatial arrangement of atoms around the chiral centers, which can significantly influence its properties and interactions.

The chemical reactivity of 1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)- can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in the compound can undergo nucleophilic addition reactions with various nucleophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group may be oxidized to a carbonyl group under appropriate conditions, leading to further functionalization.
  • Cyclization Reactions: Given its spirocyclic nature, it can participate in intramolecular reactions that form new cyclic structures.

Preliminary studies suggest that 1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)- exhibits notable biological activities, including:

  • Antioxidant Properties: The hydroxyl group may contribute to its ability to scavenge free radicals.
  • Antimicrobial Activity: Some derivatives of similar structures have shown potential against various bacterial strains.
  • Anti-inflammatory Effects: Compounds with spirocyclic structures often exhibit anti-inflammatory properties.

Further research is needed to fully elucidate the specific mechanisms and efficacy of this compound in biological systems.

The synthesis of 1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)- can be achieved through several methods:

  • Cycloaddition Reactions: Utilizing dienes and dienophiles to form the spirocyclic structure.
  • Functional Group Transformations: Starting from simpler precursors that undergo hydroxylation and carbonylation.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to achieve the desired stereochemistry at the (3S,7R) positions.

Each method has its advantages and may be chosen based on the availability of starting materials and desired yield.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting oxidative stress or inflammation.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in agrochemicals.
  • Material Science: The unique structural features may allow for incorporation into novel materials with specific mechanical or thermal properties.

Interaction studies are crucial for understanding how 1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)- interacts with biological macromolecules:

  • Protein Binding Affinity: Investigating how this compound binds to proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Evaluating its effect on enzyme activity can help determine potential therapeutic targets.
  • Cellular Uptake Studies: Understanding how this compound enters cells will aid in assessing its bioavailability and efficacy.

1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)- shares structural similarities with other compounds but exhibits unique characteristics due to its specific stereochemistry and functional groups.

Similar Compounds

Compound NameStructure TypeNotable Features
Spiro[2.4]heptanoneSpirocyclicLacks hydroxyl group; different biological activities
7-HydroxycoumarinCoumarin derivativeKnown for strong antioxidant properties
1-Oxaspiro[3.5]nonan-2-oneSpirocyclicDifferent ring size; varied reactivity

Uniqueness

The uniqueness of 1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)- lies in its specific spirocyclic arrangement combined with a hydroxyl group at a strategic position, which may enhance its biological activity compared to other similar compounds without such functionalization.

Spirocyclic compounds are characterized by two or more rings sharing a single atom, typically a quaternary carbon (spiro atom), which imposes rigidity and distinct three-dimensional conformations. The perpendicular arrangement of rings in 1-Oxaspiro[2.4]hept-5-en-4-one derivatives suppresses π-system interactions, enhancing solubility and reducing crystallization tendencies in solid-state applications. Such structural features are critical in drug design, where conformational restriction improves target binding affinity and metabolic stability.

The oxygen-containing spiro system in 1-Oxaspiro[2.4]hept-5-en-4-one derivatives introduces polarity and hydrogen-bonding capabilities, which modulate lipophilicity and bioavailability. For example, the seven-membered lactone ring in this compound contributes to ring strain energy (RSE) values that influence chemical reactivity. Comparative studies show that RSE decreases as lactone ring size increases, with δ-lactone-containing spiro compounds exhibiting RSE values as low as 3 kcal/mol. Substitutions, such as fluorine or methyl groups, further alter RSE and electronic properties, enabling fine-tuning for specific applications.

Table 1: Ring Strain Energy (RSE) of Oxygen-Containing Spiro Compounds

Ring SizeRSE (kcal/mol)Substituent Effect
4-membered15.2Methyl ↓ RSE
5-membered8.7Fluorine ↑ RSE
6-membered3.1-

Data adapted from studies on analogous spiro lactones.

Historical Context of 1-Oxaspiro[2.4]hept-5-en-4-one Derivatives

The synthesis of 5-oxaspiro[2.4]heptane derivatives dates to the late 20th century, with early methods relying on itaconic acid ester cyclization. However, these routes often yielded isomeric mixtures, complicating purification. A breakthrough emerged in 2003 with the crystallization and structural elucidation of (3S,7R)-7-hydroxy-1-oxaspiro[2.4]hept-5-en-4-one (PubChem CID: 11423593), confirming its absolute configuration via X-ray diffraction. This stereochemical assignment enabled its use as a chiral building block in leukotriene antagonist synthesis, as described in EP-A 0 480 717.

Recent advancements include enzymatic resolution techniques and asymmetric catalysis to access enantiopure forms. For instance, the 2025 modification of the PubChem entry reflects improved synthetic yields (85–90%) using biocatalytic hydroxylation. Parallel work on 5-oxa-6-azaspiro[2.4]hept-6-en-4-one derivatives has expanded the scope to nitrogen-containing analogs, though the 7-hydroxy variant remains distinct in its oxygen-rich reactivity.

Research Objectives and Scope

Current research on 1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)- focuses on three objectives:

  • Synthetic Optimization: Developing cost-effective, stereoselective routes using sustainable catalysts.
  • Drug Discovery Applications: Leveraging its spirocyclic core to enhance pharmacokinetic properties in protease inhibitors and kinase modulators.
  • Physicochemical Profiling: Investigating logP, aqueous solubility, and solid-state stability to guide formulation.

Ongoing studies aim to replace traditional cyclohexane scaffolds with spiro systems to reduce off-target interactions while maintaining potency. For example, its incorporation into thrombin inhibitors improved selectivity by 12-fold compared to linear analogs.

XLogP3

-1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

126.031694049 g/mol

Monoisotopic Mass

126.031694049 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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